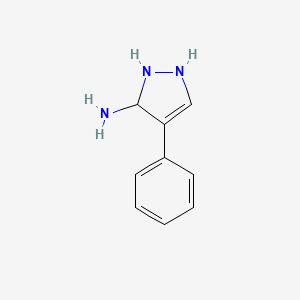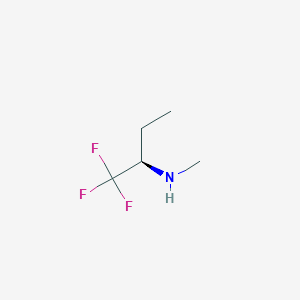
(R)-N-Methyl-1,1,1-trifluoro-2-butylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-Methyl-1,1,1-trifluoro-2-butylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a butylamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Methyl-1,1,1-trifluoro-2-butylamine typically involves the introduction of the trifluoromethyl group into the butylamine structure. One common method is the nucleophilic substitution reaction where a suitable trifluoromethylating agent reacts with a precursor amine. The reaction conditions often require a base to facilitate the substitution and may be carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of ®-N-Methyl-1,1,1-trifluoro-2-butylamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.
Types of Reactions:
Oxidation: ®-N-Methyl-1,1,1-trifluoro-2-butylamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products: The major products formed from these reactions include amides, nitriles, and substituted amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ®-N-Methyl-1,1,1-trifluoro-2-butylamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability, making it valuable in the design of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it a useful tool in biochemical research. It can be used to study enzyme mechanisms and protein-ligand interactions, providing insights into the molecular basis of various biological processes.
Medicine: In medicinal chemistry, ®-N-Methyl-1,1,1-trifluoro-2-butylamine is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors, particularly in the treatment of neurological disorders and metabolic diseases.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of ®-N-Methyl-1,1,1-trifluoro-2-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects. The compound may modulate signaling pathways by inhibiting or activating key enzymes, thereby influencing cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
- ®-N-Methyl-1,1,1-trifluoro-2-propylamine
- ®-N-Methyl-1,1,1-trifluoro-2-pentylamine
- ®-N-Methyl-1,1,1-trifluoro-2-hexylamine
Comparison: Compared to its analogs, ®-N-Methyl-1,1,1-trifluoro-2-butylamine exhibits unique properties due to the specific length and branching of its butyl chain. This structural variation can influence its reactivity, binding affinity, and overall biological activity, making it distinct in its applications and effects.
Eigenschaften
Molekularformel |
C5H10F3N |
|---|---|
Molekulargewicht |
141.13 g/mol |
IUPAC-Name |
(2R)-1,1,1-trifluoro-N-methylbutan-2-amine |
InChI |
InChI=1S/C5H10F3N/c1-3-4(9-2)5(6,7)8/h4,9H,3H2,1-2H3/t4-/m1/s1 |
InChI-Schlüssel |
HBJRPYBKMFUJPL-SCSAIBSYSA-N |
Isomerische SMILES |
CC[C@H](C(F)(F)F)NC |
Kanonische SMILES |
CCC(C(F)(F)F)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


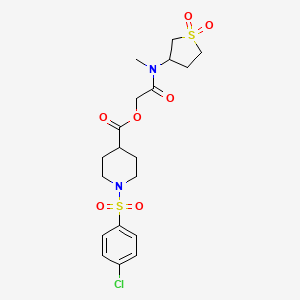
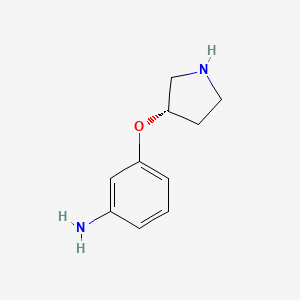
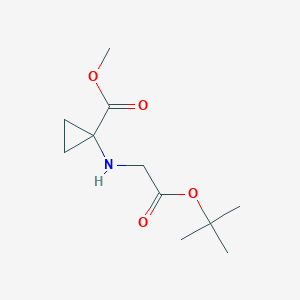
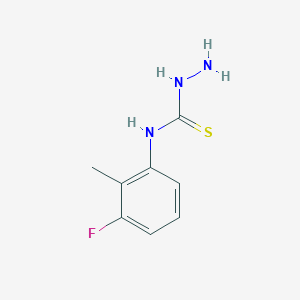
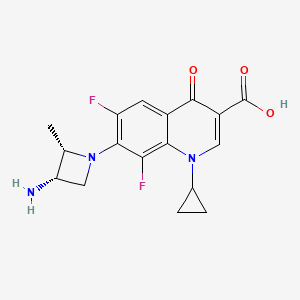
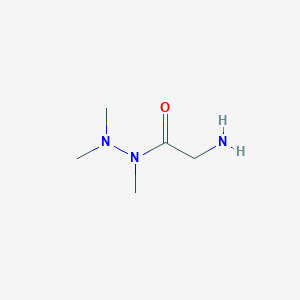
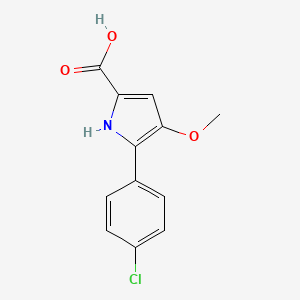

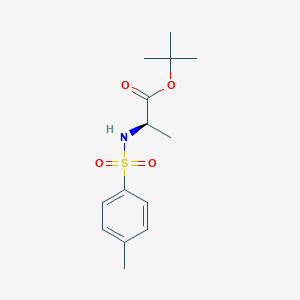
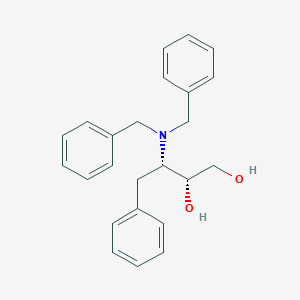
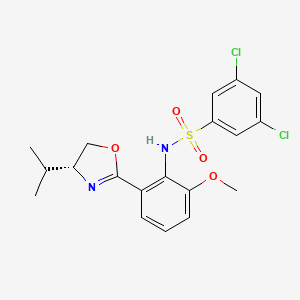
![(4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12855113.png)

